

# Spectroscopic data (NMR, IR, Mass Spec) for 2-(Methylsulfonamido)benzoic Acid

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## Compound of Interest

Compound Name: 2-(Methylsulfonamido)benzoic  
Acid

Cat. No.: B063336

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## Spectroscopic Data for 2-(Methylsulfonamido)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylsulfonamido)benzoic Acid** (CAS Number: 162787-61-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected and representative data based on the analysis of its constituent functional groups and comparison with closely related molecules. The information herein is intended to support research, drug development, and quality control activities.

## Chemical Structure and Functional Groups

**2-(Methylsulfonamido)benzoic Acid** is an organic compound featuring a benzoic acid core substituted with a methylsulfonamido group at the ortho position. The key functional groups that give rise to its characteristic spectroscopic signals are the carboxylic acid, the sulfonamide, the aromatic ring, and the methyl group.

**Figure 1:** Chemical structure of **2-(Methylsulfonamido)benzoic Acid**.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **2-(Methylsulfonamido)benzoic Acid**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Expected)**

Solvent: DMSO-d<sub>6</sub>, 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~9.5	Singlet (broad)	1H	-SO <sub>2</sub> NH-
7.9 - 8.1	Multiplet	1H	Ar-H
7.6 - 7.8	Multiplet	2H	Ar-H
7.2 - 7.4	Multiplet	1H	Ar-H
~3.0	Singlet	3H	-SO <sub>2</sub> CH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Expected)**

Solvent: DMSO-d<sub>6</sub>, 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	-COOH
~140	Ar-C (quaternary)
~134	Ar-C (quaternary)
~132	Ar-CH
~130	Ar-CH
~125	Ar-CH
~120	Ar-CH
~40	-SO <sub>2</sub> CH <sub>3</sub>

### Table 3: FT-IR Spectroscopic Data (Expected)

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3250	Medium	N-H stretch (Sulfonamide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1475	Medium	C=C stretch (Aromatic)
~1340	Strong	Asymmetric SO <sub>2</sub> stretch (Sulfonamide)
~1160	Strong	Symmetric SO <sub>2</sub> stretch (Sulfonamide)

### Table 4: Mass Spectrometry Data (Expected)

Ionization Mode: Electrospray Ionization (ESI) Negative

m/z	Interpretation
214.0	[M-H] <sup>-</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **2-(Methylsulfonamido)benzoic Acid** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 16 ppm

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm

#### Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: FT-IR Spectrometer.

#### Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-(Methylsulfonamido)benzoic Acid** is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then compressed in a pellet press under high pressure to form a transparent or semi-transparent pellet.

#### Data Acquisition:

- Spectral Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 32
- A background spectrum of the empty sample compartment is recorded prior to sample analysis.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Sample Preparation:

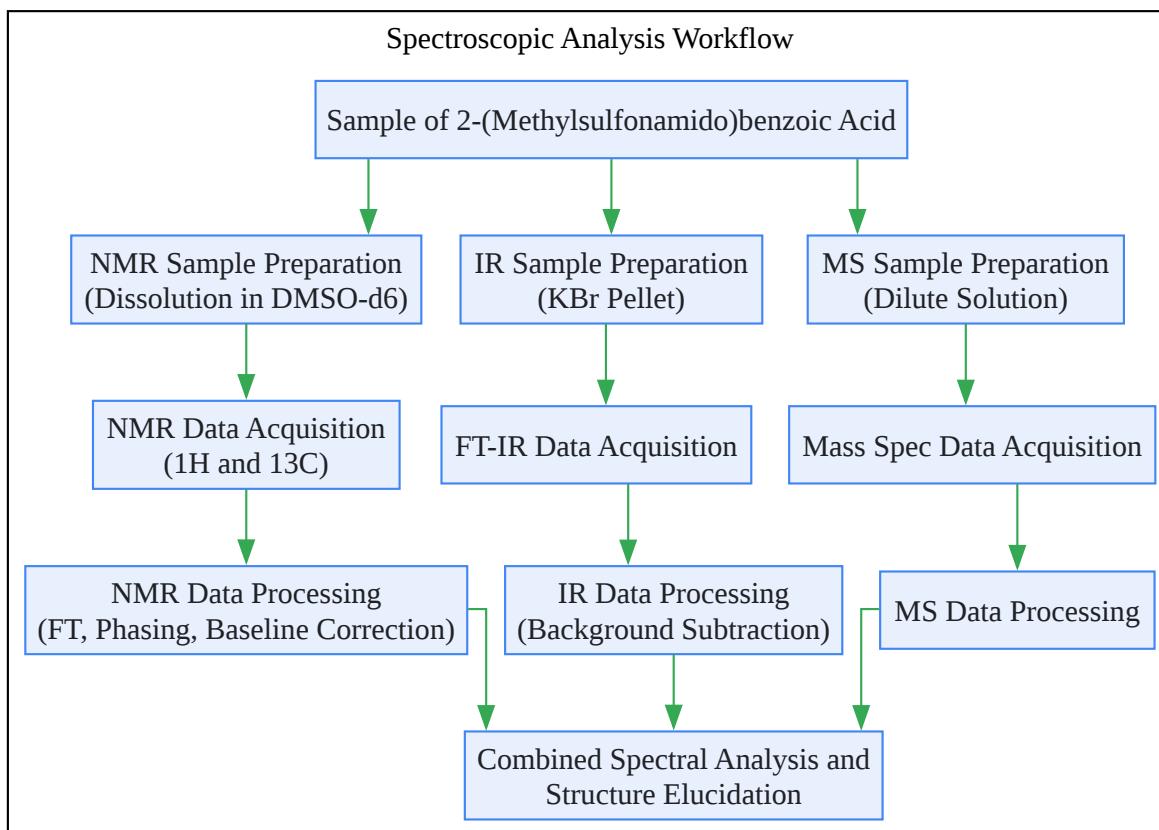
- A dilute solution of **2-(Methylsulfonamido)benzoic Acid** is prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

Data Acquisition (Negative Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 50 - 500

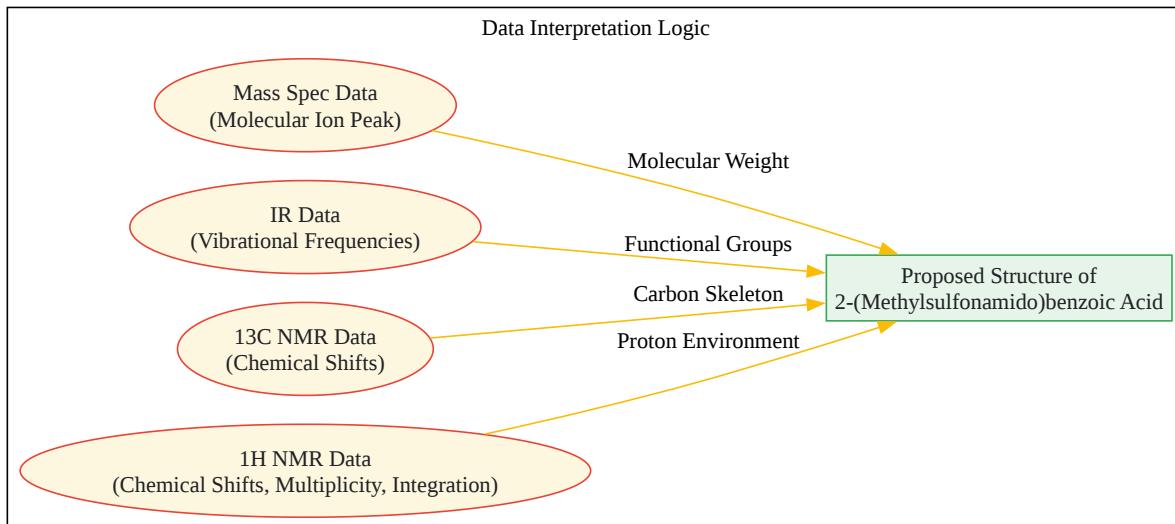
## Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship for interpreting the resulting data.



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**Caption:** Experimental workflow for spectroscopic analysis.



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